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molecular formula C6H8O7.3H3N<br>C6H17N3O7 B048046 Triammonium citrate CAS No. 3458-72-8

Triammonium citrate

Cat. No. B048046
M. Wt: 243.22 g/mol
InChI Key: YWYZEGXAUVWDED-UHFFFAOYSA-N
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Patent
US06479029B1

Procedure details

930 g of citric acid was dissolved in 2 l of deionized water and a salmiac solution containing 25 wt.-% of NH3 was added until a pH of 6.8 was reached (approximately one liter of the salmiac solution was used for the purpose).
Quantity
930 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].[NH4+:14].[Cl-].N>O>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[NH4+:14].[NH4+:14].[NH4+:14] |f:1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
930 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added until a pH of 6.8

Outcomes

Product
Name
Type
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[NH4+].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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